molecular formula C15H15N3O2 B5585111 4-(acetylamino)-N-(3-pyridinylmethyl)benzamide

4-(acetylamino)-N-(3-pyridinylmethyl)benzamide

Cat. No. B5585111
M. Wt: 269.30 g/mol
InChI Key: IHBQVETZJLSNMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(acetylamino)-N-(3-pyridinylmethyl)benzamide” is an organic compound. The closest related compound found is “4-(6-ACETYLAMINO-PYRIDIN-3-YL)-BENZOIC ACID METHYL ESTER” with a molecular formula of C15H14N2O3 and a molecular weight of 270.28 .

Scientific Research Applications

Neuroprotective Agent Research

Research has indicated that derivatives of 4-(acetylamino)-N-(3-pyridinylmethyl)benzamide may act as inhibitors of the c-Jun N-terminal kinase (JNK) signaling pathway . This pathway is implicated in neurodegenerative diseases, and its inhibition could offer neuroprotection, making it a promising area for therapeutic development.

properties

IUPAC Name

4-acetamido-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-11(19)18-14-6-4-13(5-7-14)15(20)17-10-12-3-2-8-16-9-12/h2-9H,10H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBQVETZJLSNMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820952
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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